molecular formula C14H31N B3051767 N-ethyldodecan-1-amine CAS No. 35902-57-9

N-ethyldodecan-1-amine

Cat. No.: B3051767
CAS No.: 35902-57-9
M. Wt: 213.4 g/mol
InChI Key: LWIPGCTWFZCIKX-UHFFFAOYSA-N
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Description

N-ethyldodecan-1-amine is a useful research compound. Its molecular formula is C14H31N and its molecular weight is 213.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Ethyldodecanamine, also known as N-ethyldodecan-1-amine, is a chemical compound with the molecular formula C14H31N The identification of a compound’s target is a crucial step in understanding its mechanism of action . This involves determining the specific molecular target (protein, RNA molecule, etc.) that the compound interacts with to initiate a biological response .

Mode of Action

The mode of action generally refers to how the compound interacts with its target and the resulting changes that occur . This could involve inhibiting or activating the target, leading to a change in its function .

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway . Understanding these pathways can provide insights into the downstream effects of the compound’s action .

Pharmacokinetics

Pharmacokinetics is crucial in understanding a compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects could involve changes in cellular function or structure as a result of the compound’s interaction with its target .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity

Properties

IUPAC Name

N-ethyldodecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPGCTWFZCIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957324
Record name N-Ethyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35902-57-9
Record name 1-Dodecanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035902579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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